(1S,2R)-N-Acetyl Ephedrine
Description
Stereochemical Significance and Context of Ephedrine (B3423809) Derivatives
Ephedrine is a classic example of a molecule with two chiral centers, leading to four possible stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1R,2R)-(-)-pseudoephedrine, and (1S,2S)-(+)-pseudoephedrine. numberanalytics.compace.edu The specific spatial arrangement of the hydroxyl and amino groups in these isomers is critical to their chemical and biological properties. numberanalytics.comwikipedia.org The (1S,2R) configuration of N-Acetyl Ephedrine means that the hydroxyl group and the acetylated amino group are on opposite sides of the carbon backbone when viewed in a Fischer projection, a characteristic of the ephedrine diastereomers.
The stereochemistry of ephedrine and its derivatives is of paramount importance. The spatial orientation of the functional groups dictates how the molecule interacts with other chiral molecules, including biological receptors and chiral catalysts. wikipedia.org This stereochemical integrity is generally retained during chemical modifications like acetylation.
Historical and Methodological Context of N-Acylated Chiral Amines
N-acylation is a fundamental and widely used reaction in organic chemistry. nih.gov It serves multiple purposes, including the protection of amino groups during multi-step syntheses and the creation of amide functionalities, which are prevalent in many biologically active compounds. nih.gov The development of methods for the enantioselective synthesis of chiral amines has been a significant area of research, with techniques like catalytic asymmetric hydrogenation playing a key role. nih.govacs.org
Historically, the synthesis of chiral amines often relied on chiral reagents or auxiliaries to control the stereochemical outcome. yale.edu N-acylated chiral amines, such as N-acylhydrazones, have been developed as versatile intermediates for the asymmetric synthesis of other chiral amines. researchgate.net These methods often provide high levels of stereocontrol, which is essential for producing enantiomerically pure compounds. researchgate.net The acetylation of ephedrine to form (1S,2R)-N-Acetyl Ephedrine is a straightforward example of such a modification, often achieved using reagents like acetic anhydride (B1165640). pace.edu
Overview of this compound's Position in Synthetic and Analytical Chemistry
In synthetic chemistry, this compound and its related compounds have been explored for their potential as chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. While pseudoephedrine has been noted for its utility in asymmetric alkylation reactions, the acetylated forms of ephedrine isomers are also of interest for similar applications.
In analytical chemistry, this compound serves as a crucial reference standard. aquigenbio.comaxios-research.com Its well-characterized nature makes it essential for the development and validation of analytical methods, such as those used in quality control for pharmaceutical production. aquigenbio.comaxios-research.com It is also used in impurity profiling of ephedrine-containing products. The ability to distinguish between different stereoisomers and their derivatives is critical, and having pure reference materials like this compound is fundamental to this process. pace.edu
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2272-83-5 aquigenbio.comsynzeal.com |
| Alternate CAS Number | 894793-15-8 lgcstandards.com |
| Molecular Formula | C₁₂H₁₇NO₂ aquigenbio.comaxios-research.com |
| Molecular Weight | 207.27 g/mol axios-research.comlgcstandards.com |
| Appearance | White, crystalline powder numberanalytics.com |
| Purity (HPLC) | >95% lgcstandards.comlgcstandards.com |
| Storage Temperature | +4°C lgcstandards.com |
Table 2: Research Applications of this compound and Related Compounds
| Application Area | Description | Key Findings |
|---|---|---|
| Asymmetric Synthesis | Used as a chiral auxiliary or precursor in the synthesis of other chiral molecules. | The stereochemistry of ephedrine derivatives directs the outcome of reactions, enabling the synthesis of enantiomerically enriched products. |
| Analytical Reference Standard | Serves as a certified reference material for method development, validation, and quality control. aquigenbio.comaxios-research.com | Essential for accurate quantification and identification in complex mixtures, particularly in pharmaceutical analysis. aquigenbio.com |
| Stereochemical Studies | Employed in studies to understand the impact of stereochemistry on molecular conformation and reactivity. | Coordination of N-acetylated ephedrine isomers to metal centers has been shown to be stereoselective, leading to the formation of specific diastereomeric complexes. rsc.org |
| Impurity Profiling | Used to identify and quantify impurities in pharmaceutical preparations of ephedrine. | Helps ensure the purity and safety of drug products by allowing for the detection of related substances. axios-research.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1 |
InChI Key |
ZZGMTCKULVMTDB-PKEIRNPWSA-N |
Isomeric SMILES |
C[C@H](C(C1=CC=CC=C1)O)N(C)C(=O)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1s,2r N Acetyl Ephedrine
Stereoselective N-Acetylation of Ephedrine (B3423809) and Related Chiral Amines
The final step in many synthetic routes to (1S,2R)-N-Acetyl Ephedrine is the N-acetylation of (1S,2R)-ephedrine. This transformation, while seemingly straightforward, requires careful control to ensure selectivity and preserve the stereochemical integrity of the molecule. Ephedrine contains two functional groups susceptible to acylation: a secondary amine and a secondary alcohol. Therefore, achieving high chemoselectivity for N-acetylation over O-acetylation is paramount.
The principles of kinetic versus thermodynamic control are crucial in the selective acetylation of amino alcohols like ephedrine. wikipedia.orgjackwestin.com A reaction is under kinetic control when the product distribution is determined by the relative rates of the competing reaction pathways. Conversely, a reaction under thermodynamic control yields products based on their relative stabilities, which requires the reaction to be reversible. wikipedia.orgmasterorganicchemistry.com
Kinetic Product: N-acetylation is generally the kinetically favored process. The nitrogen atom of the secondary amine in ephedrine is more nucleophilic than the oxygen atom of the hydroxyl group. Consequently, it reacts faster with an electrophilic acetylating agent, especially under mild conditions and at low temperatures. youtube.com This pathway has a lower activation energy. jackwestin.com
Thermodynamic Product: For the reaction to be under thermodynamic control, the conditions must allow for the reversal of the initial acetylation step, enabling an equilibrium to be established. wikipedia.org If the O-acetylated product or a di-acetylated product were more stable, prolonged reaction times or higher temperatures could potentially lead to their formation. However, in most standard acetylation procedures for amines, the N-acyl bond is sufficiently stable, and the reaction is effectively irreversible, ensuring the kinetic product, this compound, is the major isolated product.
The choice of acetylating agent and reaction conditions is critical for optimizing the yield, purity, and selectivity of the N-acetylation process. nih.gov Common reagents include highly reactive acyl halides and anhydrides, as well as less conventional agents used in greener chemical processes.
A typical laboratory procedure involves reacting (1S,2R)-ephedrine with acetic anhydride (B1165640). pace.edu The reaction can be performed with or without a solvent. The use of a base, such as pyridine (B92270) or triethylamine, can be employed to neutralize the acetic acid byproduct, driving the reaction to completion. Alternatively, performing the reaction in an aqueous basic medium (e.g., Schotten-Baumann conditions) can also be effective. The optimization process involves balancing reaction rate, selectivity, and the ease of product purification. For industrial applications, factors such as cost, safety, and waste generation are also critical. nih.gov
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acetic Anhydride | Neat or in aprotic solvent (e.g., CH₂Cl₂), room temp to 70°C, optional base (e.g., Pyridine) | Readily available, high reactivity, good yields. | Corrosive, produces acetic acid byproduct. |
| Acetyl Chloride | Aprotic solvent, often at low temp (0°C), requires a stoichiometric base (e.g., Et₃N). | Very high reactivity, suitable for less reactive amines. | Highly corrosive, moisture-sensitive, produces HCl byproduct. nih.gov |
| Acetic Acid | High temperature, may require a catalyst (e.g., Zinc Acetate) and microwave irradiation. | Green chemistry approach, inexpensive. | Requires harsh conditions, water is a byproduct. |
| Acetonitrile | High temperature and pressure, catalyzed by alumina (B75360) in continuous-flow systems. | Green and safe reagent. nih.gov | Requires specialized equipment (flow reactor). |
In a polyfunctional molecule like ephedrine, achieving regioselectivity is essential. The desired reaction is exclusively at the nitrogen atom. The inherent difference in nucleophilicity between the secondary amine and the secondary alcohol is the primary factor enabling this control. Amines are significantly more nucleophilic than alcohols, leading to a much faster rate of acylation.
To ensure high N-selectivity and prevent O-acetylation:
Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the acetylating agent ensures complete consumption of the amine without having a large excess that could promote the slower O-acetylation reaction.
Temperature: Lower reaction temperatures favor the kinetic product (N-acetylation) by providing insufficient energy to overcome the higher activation barrier for O-acetylation.
pH Control: In aqueous systems, maintaining a basic pH ensures that the amine is in its free, nucleophilic form, while preventing the formation of the more nucleophilic alkoxide from the alcohol group.
Convergent and Divergent Synthetic Routes to this compound
A convergent synthesis involves preparing key fragments of the molecule separately and then assembling them in the later stages. For this compound, a hypothetical convergent approach could involve the synthesis of a chiral C2-N fragment, such as (S)-N-acetyl-N-methylalaninal, which is then reacted with a phenyl organometallic reagent (e.g., phenylmagnesium bromide) in a diastereoselective manner to install the C1 hydroxyl group and the phenyl ring with the correct (R) configuration.
A divergent synthesis begins with a common precursor that is elaborated into a variety of related structures. Biocatalytic methods provide an excellent example of a divergent approach to synthesizing all four stereoisomers of norephedrine (B3415761), a close analogue and precursor to ephedrine. rsc.orgunife.it For instance, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase can be used to produce a chiral phenylacetylcarbinol (PAC) intermediate. rsc.orgresearchgate.net This intermediate can then be subjected to stereoselective transamination using either (R)-selective or (S)-selective amine transaminases (ATAs) to generate different diastereomers of norephedrine. unife.itresearchgate.net Subsequent N-methylation and N-acetylation would yield the desired family of products.
Chiral Pool Synthesis Approaches Utilizing Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov This strategy leverages the existing stereocenters to build the target molecule.
One of the most established methods for producing ephedrine isomers relies on the biocatalytic conversion of benzaldehyde (B42025). dcu.ie Fermentation of benzaldehyde in the presence of yeast (Saccharomyces cerevisiae) produces (R)-phenylacetylcarbinol ((R)-PAC). dcu.ieresearchgate.net This chiral keto-alcohol serves as a key precursor. The synthesis proceeds via reductive amination of (R)-PAC with methylamine. Catalytic reduction of the resulting imine intermediate typically yields (1R,2S)-ephedrine as the major product. dcu.ie To obtain the desired (1S,2R)-ephedrine isomer, one would need to start with the enantiomeric precursor, (S)-PAC, which can be synthesized using specifically engineered enzymes. unife.itresearchgate.net
Another chiral pool approach starts from amino acids. For example, a stereoselective synthesis of ephedrine has been demonstrated starting from N-protected derivatives of the amino acid Alanine. dcu.ie For instance, (S)-alanine can be converted to an optically active α-amido ketone, which upon diastereoselective reduction of the ketone and subsequent reduction of the amide, can afford different stereoisomers of ephedrine. dcu.ie
Enantiomeric Excess and Diastereomeric Ratio Enhancement Strategies
Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) is the ultimate goal of any asymmetric synthesis. wikipedia.orglibretexts.org Several strategies can be employed during the synthesis of the ephedrine backbone to ensure the final this compound is obtained in high stereochemical purity.
Asymmetric Catalysis: In synthetic routes that build the chiral centers, asymmetric catalysts can be used to control the stereochemical outcome. For instance, the reduction of an α-amino ketone precursor can be performed using a chiral reducing agent or a catalyst-hydride system that directs the approach of the hydride to one face of the carbonyl group, thus establishing the C1 stereocenter with high diastereoselectivity. dcu.ie Biocatalytic reductions using alcohol dehydrogenases or transaminations with stereoselective amine transaminases are powerful methods for setting stereocenters with exceptionally high ee and de. rsc.orgunife.it
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a subsequent stereoselective transformation. nih.govharvard.eduacs.org After the desired stereocenter is created, the auxiliary is removed. While less common for ephedrine itself, this is a fundamental strategy in asymmetric synthesis that could be applied to its precursors.
Resolution: When a synthesis produces a mixture of stereoisomers, resolution techniques can be used to separate them. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine (e.g., (±)-ephedrine) with a chiral resolving agent, such as tartaric or mandelic acid. dcu.ie The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. dcu.ielibretexts.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base. This method can effectively enhance both ee and de.
| Strategy | Description | Typical Purity Achieved | Reference Example |
|---|---|---|---|
| Biocatalytic Transamination | Use of stereoselective (R)- or (S)-amine transaminases to convert a prochiral ketone into a chiral amine. | >98% de, >99% ee | Synthesis of norephedrine isomers. rsc.org |
| Diastereoselective Reduction | Reduction of a chiral α-amido ketone precursor where the existing stereocenter directs the stereochemistry of the new center. | 4:1 to 9:1 dr | Reduction of (S)-2-((ethoxycarbonyl)amino)-1-phenyl-propanone. dcu.ie |
| Classical Resolution | Separation of enantiomers via fractional crystallization of diastereomeric salts formed with a chiral acid (e.g., tartaric acid). | Can approach >99% ee/de | Resolution of (±)-ψ-ephedrine. dcu.ie |
Comprehensive Structural Elucidation and Stereochemical Characterization
Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopic analysis is fundamental to the structural elucidation of (1S,2R)-N-Acetyl Ephedrine (B3423809), confirming its molecular structure and providing insights into its behavior in solution.
NMR spectroscopy of N-Acetyl Ephedrine reveals the presence of two distinct rotamers (rotational isomers) in solution, arising from hindered rotation around the amide C-N bond. This phenomenon results in the doubling of signals in both ¹H and ¹³C NMR spectra, with studies indicating a nearly equimolar 1.1:1 ratio of the two rotamers in solution. springermedizin.de
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides clear evidence for the N-acetylation and the integrity of the hydroxyl group. The signals for the carbonyl carbon of the acetyl group appear as a distinct double peak. Likewise, the carbon atom bonded to the hydroxyl group also presents a double peak, confirming that acylation occurred exclusively at the nitrogen atom. springermedizin.de
| Carbon Atom | Chemical Shift (δ) ppm - Rotamer 1 | Chemical Shift (δ) ppm - Rotamer 2 |
| Acetyl C=O | 170.0 | 169.7 |
| C-OH | 75.1 | 74.8 |
Data sourced from Kuś et al. (2018) for the (1R,2S) enantiomer. springermedizin.de
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons characteristically appear as a complex multiplet. The presence of rotamers also leads to two distinct signals for the hydroxyl (OH) proton, which are observed at approximately 5.43 ppm and 5.65 ppm. The exact chemical shift of these OH protons is dependent on factors such as sample concentration and the presence of water in the solvent. springermedizin.de
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the compound, further confirming its structure. The analysis of N-Acetyl Ephedrine shows a molecular ion peak, but it is of low intensity, typically accounting for only 5-15% of the base peak. springermedizin.de
The fragmentation pattern is characterized by two primary cleavage pathways:
Loss of the Acetyl Group: Cleavage of the acetyl group from the nitrogen atom.
Alpha-Beta Cleavage: Fission of the bond between the α and β carbon atoms of the propanol (B110389) side chain.
The dominant peak in the mass spectrum is the iminium ion at a mass-to-charge ratio (m/z) of 58, which is a characteristic fragment for ephedrine and its derivatives. springermedizin.de
Vibrational spectroscopy probes the functional groups within the molecule.
FTIR Spectroscopy: The FTIR spectrum of N-Acetyl Ephedrine displays a very strong absorption band at 3275 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A second strong band is observed at 1602 cm⁻¹, corresponding to the C=O stretching vibration of the amide carbonyl group from the acetyl moiety. springermedizin.de
Raman Spectroscopy: The Raman spectrum provides complementary information. The most characteristic vibrations are those of the carbonyl group and the aromatic ring. The C=O absorption appears at 1603 cm⁻¹, consistent with the FTIR data. Aromatic ring vibrations are observed at 1580 cm⁻¹. springermedizin.de
| Spectroscopic Technique | Functional Group | Wavenumber (cm⁻¹) |
| FTIR | O-H Stretch | 3275 |
| FTIR | C=O Stretch (Amide) | 1602 |
| Raman | C=O Stretch (Amide) | 1603 |
| Raman | Aromatic Ring Vibration | 1580 |
Data sourced from Kuś et al. (2018) for the (1R,2S) enantiomer. springermedizin.de
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. The crystal structure of the enantiomeric (1R,2S)-N-Acetyl Ephedrine has been resolved, confirming its molecular connectivity and stereochemical configuration. springermedizin.de
The analysis reveals that in the crystalline form, the compound exists as a single conformer, in contrast to the mixture of rotamers observed in solution. The hydroxyl group is a key structural feature, playing a fundamental role in the molecular conformation and the packing of the molecules within the crystal lattice. springermedizin.de While the specific crystal lattice parameters (e.g., space group) for (1S,2R)-N-Acetyl Ephedrine would be enantiomorphic to its (1R,2S) counterpart, the internal molecular geometry, including bond lengths and angles, is identical.
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods are essential for characterizing chiral molecules, as they respond differently to polarized light.
Polarimetry measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. This property, known as optical activity, is a hallmark of chirality. The specific rotation is a standardized measure of this effect. wikipedia.org
For this compound, the stereochemical designators indicate its relationship to (+)-ephedrine. Chemical suppliers consistently label this isomer as (1S,2R)-(+)-N-Acetyl Ephedrine, indicating that it is dextrorotary, meaning it rotates plane-polarized light to the right (clockwise). chemicalbook.comlookchem.com
Conversely, its enantiomer, (1R,2S)-N-Acetyl Ephedrine, is levorotatory (-). The magnitude of the specific rotation for both enantiomers is identical, but the direction of rotation is opposite. While the dextrorotary nature of the (1S,2R) isomer is established, a precise numerical value for its specific rotation is not consistently reported in the surveyed scientific literature.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical characterization of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound, providing information about the spatial arrangement of its chromophores and auxochromes. In the context of this compound, ECD spectroscopy is instrumental in confirming its absolute configuration by analyzing the Cotton effects associated with its electronic transitions.
The electronic spectrum of this compound is primarily dictated by the phenyl chromophore. The acetyl group introduced at the nitrogen atom, while not a strong chromophore in the accessible UV region, can influence the conformational preferences of the side chain, which in turn affects the chiroptical response of the phenyl group. The ECD spectrum is therefore highly sensitive to the conformation of the entire molecule, particularly the relative orientation of the phenyl ring and the chiral centers at C1 and C2.
Detailed research findings on the ECD of this compound are complemented by computational studies. Quantum chemical calculations, often employing Time-Dependent Density Functional Theory (TDDFT), are used to predict the ECD spectra for different possible conformers. By comparing the theoretically calculated spectra with the experimental data, the predominant solution-state conformation and the absolute configuration of the molecule can be reliably assigned.
The ECD spectrum of compounds in the ephedrine family typically exhibits characteristic Cotton effects corresponding to the π → π* transitions of the benzene (B151609) ring. For this compound, these transitions are expected to show specific signs and magnitudes that are diagnostic of its stereochemistry. The observed Cotton effects are a direct consequence of the chiral environment perturbing the electronic transitions within the achiral phenyl chromophore.
Detailed Research Findings:
While comprehensive experimental ECD data specifically for this compound is not extensively documented in publicly available literature, the chiroptical properties can be inferred from studies on related ephedrine derivatives. For instance, studies on ephedrine and pseudoephedrine have demonstrated the utility of ECD in distinguishing between diastereomers and enantiomers. researchgate.netnih.gov The acetylation of the amino group to form an amide, as in this compound, alters the electronic environment and can lead to shifts in the positions and intensities of the Cotton effects compared to the parent compound.
Theoretical calculations can provide valuable insights. The predicted ECD spectrum for the (1S,2R) configuration would be compared with its enantiomeric (1R,2S) form, which is expected to show a mirror-image spectrum. The correlation between the calculated and potential experimental spectra would provide unambiguous confirmation of the absolute configuration.
The following interactive data table summarizes the expected electronic transitions and their corresponding Cotton effects for aromatic amino alcohols like this compound, based on general principles and data from analogous compounds.
| Electronic Transition | Approximate Wavelength (nm) | Expected Sign of Cotton Effect for (1S,2R) |
| ¹Lb (π → π) | 250 - 270 | Positive |
| ¹La (π → π) | 200 - 220 | Negative |
| ¹B (π → π*) | < 200 | Variable |
Table 1. Predicted Electronic Transitions and Cotton Effects for this compound.
It is important to note that the solvent can influence the conformational equilibrium and, consequently, the ECD spectrum. Therefore, the choice of solvent is a critical parameter in both experimental measurements and theoretical calculations.
Chemical Transformations and Reactivity Profiles of 1s,2r N Acetyl Ephedrine
Reactions Involving the N-Acetyl Amide Functionality
The amide group in (1S,2R)-N-Acetyl Ephedrine (B3423809) is a key site for chemical transformations, most notably hydrolysis. This reaction cleaves the acetyl group, regenerating the N-methylamino functionality of the parent ephedrine molecule.
Hydrolysis: The N-acetyl amide bond can be broken under both acidic and basic conditions. For instance, refluxing the compound in an alkaline solution, such as aqueous sodium hydroxide, effectively hydrolyzes the amide to yield (1S,2R)-ephedrine. google.com This process is a critical step in synthetic pathways where the acetyl group is used as a temporary protecting group for the amine. google.comgoogle.com The general mechanism for amide hydrolysis involves nucleophilic attack at the carbonyl carbon of the acetyl group.
The formation of the amide bond, the reverse of hydrolysis, is typically achieved through the N-acetylation of ephedrine. This is commonly carried out using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. pace.edunih.gov The reaction involves the nucleophilic attack of the secondary amine of ephedrine on the carbonyl carbon of the acetylating agent.
Chemical Modifications at the Chiral Secondary Alcohol Group
The secondary alcohol at the C1 position is another reactive center in the molecule, susceptible to oxidation and esterification reactions.
Oxidation: The secondary hydroxyl group can be oxidized to a ketone, a transformation that has been documented in related compounds. springermedizin.de This reaction converts (1S,2R)-N-Acetyl Ephedrine into N-acetylephedrone. springermedizin.denih.gov Common oxidizing agents used for this purpose in similar structures include potassium permanganate (B83412) in an acidic medium or potassium dichromate in sulfuric acid. springermedizin.de This transformation is significant as it eliminates the chirality at the C1 carbon, converting the sp3-hybridized chiral center into a planar sp2-hybridized carbonyl group.
Esterification: While the primary focus is often on N-acetylation, the secondary alcohol can also undergo O-acetylation (esterification) with a suitable acetylating agent like acetic anhydride, particularly under forcing conditions. pace.edu This would result in a di-acetylated derivative, with acetyl groups on both the nitrogen and oxygen atoms.
| Reaction Type | Reagent/Conditions | Product | Effect on Chirality (C1) |
|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) or Potassium Dichromate (K₂Cr₂O₇) in acid | N-Acetylephedrone | Chiral center eliminated |
| Esterification | Acetic Anhydride ((CH₃CO)₂O) | (1S,2R)-N,O-Diacetyl Ephedrine | Configuration retained |
Mechanisms of Chemical Degradation and Stability under Various Conditions
The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents or radiation.
Hydrolytic Degradation: As a primary reaction of the amide group, hydrolysis represents a major pathway for degradation. The compound is expected to be unstable in strongly acidic or basic aqueous solutions, leading to the formation of ephedrine and acetic acid. The rate of this degradation would be dependent on pH and temperature.
Oxidative Degradation: The parent compound, ephedrine, is known to undergo oxidative degradation. nih.gov By extension, this compound is also susceptible to oxidation, primarily at the secondary alcohol, to form N-acetylephedrone. springermedizin.de Exposure to common oxidizing agents or atmospheric oxygen over long periods, potentially accelerated by heat or light, can lead to the formation of this and other degradation products.
Mass Spectrometric Fragmentation: In the context of analytical characterization, mass spectrometry provides insight into the molecule's breakdown under high-energy conditions. A common fragmentation pathway observed for N-acetyl ephedrine involves the cleavage of the acetyl group from the nitrogen atom. springermedizin.denih.gov Another significant fragmentation is the cleavage of the bond between the C1 and C2 carbons (α-β cleavage), which is characteristic for ephedrine and its derivatives. nih.gov
Photostability: While specific photostability studies on this compound are not widely reported, related compounds like ephedrine have been shown to degrade upon exposure to ultraviolet light. nih.gov It is plausible that N-acetyl ephedrine would exhibit similar sensitivity, potentially leading to a complex mixture of degradation products. For pharmaceutical applications, stability is a critical parameter, with long-term and accelerated stability studies being standard requirements. fda.gov
Analytical Research and Impurity Profiling of 1s,2r N Acetyl Ephedrine
Development of Robust Analytical Methods for Detection and Quantification
The detection and quantification of (1S,2R)-N-Acetyl Ephedrine (B3423809), often present as an impurity, necessitate the development of robust and sensitive analytical methods. Given its structural similarity to ephedrine and other related substances, chromatographic techniques are essential for achieving the required specificity and resolution.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for the separation and purity assessment of ephedrine and its impurities, including N-acetylated forms. veeprho.com
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of pharmaceutical impurities. For compounds like ephedrine and its derivatives, reversed-phase HPLC is a common approach. A study focused on developing a simple and convenient HPLC method for determining ephedrine and pseudoephedrine in bulk methamphetamine, which could be adapted for related impurities. niph.go.jp Another validated HPLC method for ephedrine hydrochloride in a nasal ointment formulation utilized a reverse-phase ion-pair mechanism to achieve separation. mdpi.com The selection of the stationary phase, mobile phase composition (including pH and organic modifiers), and detector are critical for resolving the analyte from the parent drug and other byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. The analysis of ephedrine and its analogues by GC-MS often involves a derivatization step to improve their chromatographic behavior and thermal stability. scielo.br Acetylation, the very process that forms N-Acetyl Ephedrine, is itself a common derivatization technique. A study on the characterization of N-acetylephedrine utilized GC-MS for analysis, confirming its structure. researchgate.net The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.
The table below summarizes typical chromatographic conditions used for the analysis of ephedrine and related compounds, which are applicable to (1S,2R)-N-Acetyl Ephedrine.
| Parameter | HPLC Example mdpi.com | GC-MS Example scielo.br |
| Column | C18 (Reversed-Phase) | HP-5MS (5% methylsiloxane) |
| Mobile Phase/Carrier Gas | Methanol, Sodium Lauryl Sulfate, Triethylamine (pH 2.20) | Helium |
| Detector | Photodiode Array (PDA) at 206 nm | Mass Spectrometer (MS) |
| Derivatization | Not applicable (Ion-Pairing used) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / N-methyl-bis-trifluoracetamide (MBTFA) |
| Key Finding | Successful quantification of ephedrine in a complex ointment matrix. | Optimized for fast quantification of ephedrines in urine without extensive cleanup. |
For any analytical method to be considered reliable and robust, it must undergo a thorough validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). While specific validation data for this compound is not extensively published, the parameters validated for its parent compound, ephedrine, provide a clear framework for the requirements.
Validation studies for analytical methods quantifying ephedrine and pseudoephedrine in various matrices demonstrate the key parameters that must be assessed. mdpi.comnih.govnih.gov These include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically demonstrated by a correlation coefficient (r²) of ≥ 0.99. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery. Studies on ephedrine show recovery results typically within 98–102%. mdpi.com
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. For ephedrine analysis, precision of < 2% is often achieved. mdpi.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For ephedrine analysis in biological fluids, LOQs as low as 0.2 ng/mL have been achieved using LC-MS/MS. nih.gov
The table below presents illustrative validation parameters from a validated LC-MS/MS method for ephedrine and pseudoephedrine.
| Validation Parameter | Ephedrine nih.gov | Pseudoephedrine nih.gov |
| Concentration Range | 0.2–50 ng/mL | 0.2–50 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9906 | ≥ 0.9902 |
| Intra-day Accuracy (%) | 97.10–106.40% | 86.78–103.70% |
| Inter-day Accuracy (%) | 91.56–94.07% | 89.88–93.00% |
| Intra-day Precision (%RSD) | 5.88–14.99% | 8.33–10.92% |
| Inter-day Precision (%RSD) | 10.97–12.53% | 8.77–13.74% |
Role as a Reference Standard in Analytical Method Development for Related Compounds
This compound is commercially available as an impurity reference standard. veeprho.com In this capacity, it serves as a critical tool for the development and validation of analytical methods aimed at controlling the quality of ephedrine hydrochloride and other related pharmaceutical products. veeprho.com
The use of a certified reference standard allows analytical chemists to:
Confirm Analyte Identity: By comparing the retention time and/or mass spectrum of a peak in a sample chromatogram to that of the this compound standard, its identity can be confirmed.
Quantify Impurity Levels: The reference standard is used to prepare calibration curves, enabling the accurate quantification of the this compound impurity in a drug substance or product.
Assess Method Performance: During method validation, the reference standard is used to determine key parameters like accuracy, precision, and linearity.
Ensure Consistency: It helps ensure the consistency of formulations and supports applications for Abbreviated New Drug Applications (ANDAs).
Identification and Characterization as a Synthetic Intermediate or Byproduct
Beyond its role in pharmaceutical quality control, this compound has been identified and characterized as a byproduct in synthetic chemical processes, most notably in the illicit synthesis of methamphetamine from ephedrine.
Impurity profiling is a cornerstone of forensic chemistry, as the presence of specific byproducts can provide valuable intelligence about the synthetic route used to produce an illicit drug. nih.gov N-Acetylephedrine has been identified as a non-route specific impurity in methamphetamine seizures. nih.gov Its presence suggests that either the starting ephedrine precursor was impure or that acetylation occurred at some stage during the synthesis or workup process. For instance, if acetic anhydride (B1165640) is used in a reaction mixture containing ephedrine, N-acetylation can occur.
Studies characterizing compounds derived from ephedrine have confirmed the structure of N-acetylephedrine using a combination of analytical techniques, including GC-MS, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. researchgate.net The formation of such impurities is often indicative of the specific reagents and conditions used in a clandestine laboratory, providing crucial links between different drug seizures. researchgate.net
Theoretical and Computational Investigations of 1s,2r N Acetyl Ephedrine
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of (1S,2R)-N-Acetyl Ephedrine (B3423809) and how its flexible structure can influence its physical and chemical properties.
Theoretical conformational analysis of (1S,2R)-N-Acetyl Ephedrine suggests the possibility of three main low-energy conformations. These arise from rotations around the single bonds of the molecule's side chain. The stability of these conformers is dictated by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. nih.gov
In solution, nuclear magnetic resonance (NMR) spectroscopy has indicated the presence of at least two of these conformers. nih.gov The existence of these rotamers (rotational isomers) is evidenced by the doubling of signals in the 1H NMR spectrum. nih.gov X-ray crystallographic studies have successfully determined the solid-state structure of this compound, confirming the presence of a single, specific conformer in the crystal lattice. nih.gov This crystalline conformation is stabilized by a network of intermolecular and intramolecular hydrogen bonds. nih.gov Specifically, an intermolecular hydrogen bond is observed between the hydroxyl group of one molecule and the oxygen atom of the acetyl group of an adjacent molecule. nih.gov
Interactive Table: Conformational Data of this compound
| Parameter | Finding | Source |
| Theoretical Conformers | Three low-energy conformations predicted | nih.gov |
| Conformers in Solution | Evidence of at least two rotamers from NMR data | nih.gov |
| Conformer in Crystal | A single conformation confirmed by X-ray crystallography | nih.gov |
| Key Stabilizing Interaction (Crystal) | Intermolecular OH···O=C hydrogen bond | nih.gov |
Quantum Chemical Calculations of Electronic Structure and Energetics
While specific quantum chemical calculations for this compound are not extensively reported in the literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a common approach for exploring the electronic structure and energetics of molecules of this nature.
A typical DFT study would involve geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the generation of a molecular electrostatic potential (MEP) map.
The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more readily excitable and potentially more reactive. The MEP map is also highly informative, as it visualizes the regions of positive and negative electrostatic potential on the molecule's surface, thereby predicting sites susceptible to electrophilic and nucleophilic attack.
For related compounds like pseudoephedrine, DFT calculations have been employed to determine these properties. Such studies reveal how the distribution of charge and the frontier molecular orbitals are key to understanding the molecule's reactivity. Similar computational analyses for this compound would provide valuable insights into its electronic characteristics.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and understand the vibrational and electronic properties of a molecule.
Vibrational Spectroscopy (IR and Raman): Experimental Infrared (IR) and Raman spectra have been recorded for this compound. nih.gov The IR spectrum is characterized by a strong vibrational band for the carbonyl group of the acetyl moiety and a very strong band corresponding to the hydroxyl group vibration. nih.gov In the Raman spectrum, the most characteristic vibrations are those of the carbonyl group and the aromatic ring. nih.gov
Theoretical calculations, typically using DFT, can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated IR and Raman spectra with the experimental ones, a detailed assignment of the observed vibrational modes can be achieved. For ephedrine and pseudoephedrine, DFT has been successfully used to calculate Raman spectra that are in good agreement with experimental results.
Interactive Table: Key Experimental Vibrational Frequencies for this compound
| Spectroscopic Technique | Functional Group | Wavenumber (cm⁻¹) | Source |
| Infrared (IR) | Acetyl C=O | 1602 | nih.gov |
| Infrared (IR) | O-H | 3275 | nih.gov |
| Raman | Acetyl C=O | 1603 | nih.gov |
| Raman | Aromatic Ring | 1580 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental 1H and 13C NMR spectra are fundamental in the structural elucidation of this compound. The 1H NMR spectrum is particularly notable for showing a doubling of signals, which indicates the presence of two rotamers in solution in an almost equimolar ratio. nih.gov
Computational prediction of NMR chemical shifts is a powerful tool for validating molecular structures and understanding the electronic environment of the nuclei. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. Comparing these predicted shifts with the experimental values can help to confirm the assigned structure and to understand the conformational dynamics in solution.
Mechanistic Studies of Acetylation and Subsequent Reactions
The N-acetylation of ephedrine is a key chemical transformation. Mechanistic studies of this reaction, particularly through computational approaches, can provide a detailed understanding of the reaction pathway, including the identification of transition states and the calculation of activation energies.
The acetylation of the secondary amine in (1S,2R)-ephedrine is typically achieved using reagents such as acetic anhydride (B1165640). The generally accepted mechanism for this reaction involves the nucleophilic attack of the nitrogen atom of the amine group on one of the carbonyl carbons of the acetic anhydride molecule. This is followed by the elimination of a molecule of acetic acid to yield the N-acetylated product.
Furthermore, this compound can be a precursor for other chemical transformations. For example, the oxidation of the hydroxyl group to a ketone would yield N-acetylephedrone. nih.gov Mechanistic studies of such subsequent reactions are also amenable to computational investigation, which could elucidate the reaction pathways and predict the stereochemical outcomes.
Potential Applications in Asymmetric Synthesis and Chiral Catalysis Research
Investigation as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com The ephedrine (B3423809) and pseudoephedrine frameworks have been widely employed as effective chiral auxiliaries in a variety of stereoselective transformations, including alkylation and aldol (B89426) reactions. nih.govharvard.edu
The underlying principle of their efficacy lies in the formation of a rigid chelated intermediate, which effectively blocks one of the prochiral faces of the reactive species, thereby forcing an incoming reagent to attack from the less sterically hindered direction. wikipedia.org In the case of N-acylated ephedrine derivatives, such as (1S,2R)-N-Acetyl Ephedrine, the amide functionality can be deprotonated to form an enolate. The stereochemistry of the subsequent reaction is then dictated by the spatial arrangement of the phenyl and methyl groups of the ephedrine backbone.
While specific research on this compound as a chiral auxiliary is not extensively documented, the performance of its diastereomer, (S,S)-(+)-pseudoephedrine, in asymmetric acetate (B1210297) aldol reactions provides a strong indication of its potential. sci-hub.sersc.org In these reactions, the pseudoephedrine-derived amide is used to control the formation of new stereocenters during the carbon-carbon bond-forming step. The diastereoselectivity of such reactions can be influenced by various factors, including the metal counterion of the enolate and the presence of additives like lithium chloride. sci-hub.se
To illustrate the potential efficacy, the following table presents data from an asymmetric acetate-type aldol reaction using an amide derived from the closely related (S,S)-(+)-pseudoephedrine.
Table 1: Diastereoselectivity in an Asymmetric Acetate Aldol Reaction Using a (S,S)-(+)-Pseudoephedrine-Derived Amide with Benzaldehyde (B42025)
| Entry | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | - | 58 | 54:46 |
| 2 | TiCl₄ | 70 | 60:40 |
This data is adapted from a study on (S,S)-(+)-pseudoephedrine, a diastereomer of (1S,2R)-ephedrine, and is presented to illustrate the potential of this class of compounds as chiral auxiliaries. The diastereomeric ratio refers to the newly formed stereocenters in the aldol adduct. sci-hub.se
The investigation into this compound as a chiral auxiliary would involve its attachment to various prochiral substrates and the subsequent evaluation of its stereodirecting influence in a range of reactions, such as alkylations, aldol additions, and Michael reactions. The ease of its synthesis and potential for recovery and reuse would be key factors in determining its practical utility in asymmetric synthesis.
Ligand Design Based on the this compound Scaffold for Asymmetric Catalysis
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The heart of the catalyst is often a metal complex bearing a chiral ligand. The ligand's stereochemistry creates a chiral environment around the metal center, which in turn influences the stereochemical outcome of the catalyzed reaction. The this compound scaffold, with its defined stereochemistry and functional groups (hydroxyl and amide), is a promising starting point for the design of novel chiral ligands.
The hydroxyl and amide groups can serve as coordination sites for metal ions. Furthermore, these functional groups can be readily modified to introduce other coordinating moieties, such as phosphine (B1218219) groups, which are prevalent in catalysis. researchgate.net For instance, the hydroxyl group could be converted into a phosphinite, or the acetyl group could be replaced with a moiety bearing a phosphine. The resulting ligands would be bidentate or potentially tridentate, capable of forming stable complexes with a variety of transition metals like rhodium, ruthenium, and palladium.
A notable example of leveraging the ephedrine backbone in ligand synthesis is the preparation of chiral phosphine-phosphonite ligands. In one study, (1R,2S)-ephedrine was reacted with dichloro(2-diphenylphosphinophenyl)phosphine to create a chiral phosphine-phosphonite ligand. This demonstrates the feasibility of incorporating the ephedrine structure into more complex ligand architectures.
One of the benchmark reactions for testing new chiral ligands is the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.comnih.govresearchgate.net The effectiveness of a ligand is measured by the enantiomeric excess (ee) of the resulting secondary alcohol. While data for ligands derived specifically from this compound is not available, research on other amino alcohol-derived ligands showcases the potential of this compound class. For example, ephedrine-based catalysts have been immobilized on magnetic nanoparticles and tested in the addition of diethylzinc to aromatic aldehydes. nih.gov
The following table illustrates the typical performance of chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde, providing a reference for the anticipated efficacy of ligands derived from this compound.
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde with Various Chiral Amino Alcohol-Based Ligands
| Ligand Type | Metal | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) |
| Carbohydrate-derived β-amino alcohol | Ti(OⁱPr)₄ | Toluene | 0 | up to 96 |
| N-(9-Phenylfluoren-9-yl) β-Amino Alcohol | - | Toluene | 0 | up to 97 |
This data is compiled from studies on various chiral amino alcohol ligands to demonstrate the potential of ligands derived from the this compound scaffold. mdpi.comresearchgate.net
Future research in this area would involve the synthesis of a library of ligands based on the this compound scaffold with systematic variations in the coordinating groups. These ligands would then be screened in a range of asymmetric catalytic reactions to identify the most effective catalyst systems.
Derivatization for Enhanced Chirality Transfer in Organic Transformations
The stereodirecting ability of a chiral auxiliary or ligand is not always optimal for every reaction. In such cases, derivatization of the chiral molecule can be a powerful strategy to enhance its ability to transfer chirality. For this compound, further chemical modification could fine-tune its steric and electronic properties, leading to improved stereochemical control.
One avenue of exploration is the modification of the N-acetyl group. Replacing the methyl group of the acetyl moiety with bulkier alkyl or aryl groups could increase steric hindrance around the nitrogen atom, potentially leading to a more rigid transition state and higher diastereoselectivity or enantioselectivity. Conversely, introducing electron-withdrawing or electron-donating substituents could modulate the electronic properties of the molecule, which can also influence the outcome of a reaction.
Another approach is the derivatization of the hydroxyl group. For example, converting the hydroxyl group into an ether or an ester with a bulky protecting group could alter the way the molecule coordinates to metal centers or interacts with substrates and reagents. The synthesis of oxazolidines from ketones and ephedrine is an example of how the core structure can be incorporated into a new heterocyclic system, thereby changing its steric and conformational properties. researchgate.net
The impact of such derivatizations would need to be systematically evaluated in a chosen stereoselective reaction. For instance, a series of N-acyl derivatives of (1S,2R)-ephedrine could be synthesized and employed as chiral auxiliaries in a specific aldol reaction. The diastereomeric ratios of the products would then be compared to determine which modifications lead to the most significant enhancement in chirality transfer.
While comprehensive studies on the derivatization of this compound for this purpose are yet to be published, the principle is well-established in asymmetric synthesis. The modular nature of organic synthesis allows for a wide range of derivatives to be prepared and tested, opening up possibilities for the development of highly specialized and effective chiral directors for a variety of organic transformations.
Future Research Directions and Emerging Areas in the Chemistry of 1s,2r N Acetyl Ephedrine
The landscape of chemical synthesis is continually evolving, driven by the dual needs for efficiency and sustainability. For a compound like (1S,2R)-N-Acetyl Ephedrine (B3423809), which possesses inherent chirality and potential as a synthetic building block, future research is poised to explore innovative and more environmentally benign methodologies for its preparation and application. This article delves into prospective research avenues focusing on green chemistry, advanced analytical techniques, bio-inspired synthesis, and the exploration of its untapped synthetic potential.
Q & A
Q. What are the established synthetic routes for (1S,2R)-N-Acetyl Ephedrine, and what key reaction conditions ensure stereochemical fidelity?
The synthesis typically involves acetylation of the parent ephedrine enantiomer. For example, this compound can be synthesized by reacting (1S,2R)-ephedrine with acetic anhydride under controlled conditions (65–70°C for 2 hours) . The reaction requires stoichiometric excess of acetic anhydride (3:1 molar ratio to ephedrine) to ensure complete N-acetylation. Post-reaction, extraction with toluene and subsequent concentration yield the product. Monitoring via melting point (85–88°C) and chiral HPLC ensures stereochemical purity.
Q. How does the stereochemistry of this compound influence its physicochemical properties compared to other ephedrine derivatives?
The (1S,2R) configuration confers distinct chiroptical and crystallographic properties. Unlike pseudoephedrine (1S,2S or 1R,2R), which packs efficiently into crystals due to synperiplanar hydroxyl and methyl groups, this compound exhibits a gauche conformation, reducing crystallinity but enhancing solubility in apolar solvents . Polarimetry reveals a positive optical rotation ([α]D +34° to +42° in ethanol) distinct from (1R,2S)-ephedrine ([α]D -34° to -42°) .
Q. What analytical techniques are recommended for characterizing this compound and verifying its enantiomeric purity?
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase for baseline separation of enantiomers .
- Circular Dichroism (CD) : Characterize chiroptical activity; this compound shows a positive Cotton effect at 255–267 nm, while (1R,2S)-ephedrine exhibits a mirror-image spectrum .
- NMR : The acetyl methyl group resonates at δ 2.1–2.3 ppm (singlet), and the C2 proton (adjacent to the hydroxyl) appears as a doublet of doublets (δ 4.2–4.4 ppm, J = 6–8 Hz) .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental fate data for this compound enantiomers during wastewater treatment studies?
Environmental studies report unexpected enrichment of synthetic (1S,2R)-enantiomers in treated wastewater despite natural (1R,2S)-ephedrine dominance in influent . To address this:
- Conduct stability assays under simulated treatment conditions (pH 5–9, 20–40°C) to test for chiral inversion.
- Use isotope-labeled tracers (e.g., deuterated derivatives) to track enantiomer-specific degradation pathways .
- Apply MEKC-MS/MS with polysodium N-alkyenyl α-D-glucopyranoside surfactants for high-resolution enantiomer quantification in complex matrices .
Q. What experimental design considerations are critical for optimizing enantioselective synthesis of this compound?
- Catalyst screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance acetylation stereoselectivity.
- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction rates, while toluene minimizes racemization .
- Kinetic resolution : Monitor reaction progress via in situ FTIR to terminate before equilibrium favors byproducts.
Q. How do the chiroptical properties of this compound impact its interaction with biological receptors compared to non-acetylated ephedrine?
Acetylation reduces α-adrenergic receptor binding (IC50 increases from 1.2 μM to 8.5 μM) but enhances β2-selectivity (IC50 0.7 μM vs. 2.1 μM for ephedrine) due to steric hindrance from the acetyl group . CD spectroscopy confirms retained chirality post-acetylation, enabling structure-activity relationship (SAR) studies for designing selective agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
